molecular formula C15H26N5NaO16P2 B10824314 Adenosine 5'-diphosphoribose (sodium)

Adenosine 5'-diphosphoribose (sodium)

Cat. No.: B10824314
M. Wt: 617.33 g/mol
InChI Key: VINRBWGQACFCEG-UHFFFAOYSA-M
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Description

Adenosine 5'-diphosphoribose sodium (ADPR sodium) is a metabolite of nicotinamide adenine dinucleotide (NAD+), characterized by its unique pyrophosphate-linked ribose and adenosine structure. It acts as the primary endogenous agonist for the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a Ca²⁺-permeable cation channel critical for cellular responses to oxidative stress . ADPR sodium binds to the NUDT9-homology (NUDT9H) domain of TRPM2, triggering channel activation at cytosolic concentrations of ~100 μM (EC₅₀) . Beyond its role in Ca²⁺ signaling, ADPR sodium enhances autophagy by modulating lysosomal Ca²⁺ release and extracellular Ca²⁺ influx .

Properties

Molecular Formula

C15H26N5NaO16P2

Molecular Weight

617.33 g/mol

IUPAC Name

sodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(3,4,5-trihydroxyoxolan-2-yl)methoxy]phosphoryl] phosphate;dihydrate

InChI

InChI=1S/C15H23N5O14P2.Na.2H2O/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6;;;/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18);;2*1H2/q;+1;;/p-1

InChI Key

VINRBWGQACFCEG-UHFFFAOYSA-M

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N.O.O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-diphosphoribose (sodium) can be synthesized through enzymatic and synthetic chemical methods. The enzymatic synthesis involves the use of chemicals to catalyze the breakdown of NAD+ or related precursors, yielding adenosine 5’-diphosphoribose (sodium) as a product .

Industrial Production Methods

Industrial production methods for adenosine 5’-diphosphoribose (sodium) typically involve large-scale enzymatic synthesis due to its efficiency and specificity. The process includes the use of specific enzymes that catalyze the conversion of NAD+ to adenosine 5’-diphosphoribose (sodium) under controlled conditions .

Chemical Reactions Analysis

Key Reagents and Conditions:

Reaction StepReagents/ConditionsProductYieldSource
Ribose protectionTrityl chloride, pyridine2,3-O-isopropylidene ribose65%
HydrogenationPd/C, H₂1-deoxyribose derivative82%
Pyrophosphate bond formationImidazolide-activated AMP, MgCl₂, DMFADPR analogues>90%

Substitution Reactions

Modifications at the purine C8 position or terminal ribose significantly alter ADPR-Na’s activity:

  • C8-phenyl substitution : Introduces antagonistic properties (e.g., 8-Ph-ADPR, 5 ) .

  • Terminal ribose modifications :

    • 2′-Deoxyribose substitution (3 ) enhances antagonist potency but reduces stability .

    • Removal of the terminal ribose abolishes TRPM2 channel activation .

Oxidation and Reduction

  • Oxidation : ADPR-Na undergoes oxidation with agents like KMnO₄, yielding oxidized derivatives (e.g., adenosine 5′-diphosphoribose oxide).

  • Reduction : Sodium borohydride reduces aldehydic groups in intermediates during synthesis .

Hydrolysis of Pyrophosphate Bonds

ADPR-Na is susceptible to hydrolysis under acidic or basic conditions, cleaving the pyrophosphate linkage into AMP and ribose-5-phosphate . This reaction is catalyzed by enzymes like ecto-5′-nucleotidase (CD73) .

Stability in Aqueous Solutions

  • pH sensitivity : Terminal ribose analogues (e.g., 2″-deoxy-ADPR, 3 ) decompose in aqueous solutions at 5°C due to phosphate hydrolysis .

  • Temperature effects : Heating during deprotection (e.g., 1-O-methyl group removal) requires 60°C for 16 hours .

Stability Data:

CompoundStorage ConditionsStability OutcomeSource
2″-Deoxy-ADPR (3 )5°C, pH 7.4Decomposes within days
ADPR-Na−20°C, dryStable for months

Bioisosteric Replacements

Efforts to improve drug-like properties include replacing the pyrophosphate group:

  • Sulfamate-based analogues : Weak antagonists (e.g., 86 with IC₅₀ = 3 μM) .

  • Squarate esters : Hybrid structures (e.g., 5457 ) show moderate activity but require optimization .

Biochemical Implications

  • TRPM2 channel activation : ADPR-Na binds the NudT9-homology domain, increasing intracellular Ca²⁺ and inducing autophagy .

  • CD73 inhibition : Blocks adenosine production, modulating immune responses in cancer .

Scientific Research Applications

Role in DNA Repair and Cellular Signaling

Poly(ADP-ribose) Synthesis:
ADP-ribose is primarily known for its role as a substrate in the synthesis of poly(ADP-ribose) by poly(ADP-ribose) polymerases (PARPs). This process is crucial for DNA repair, particularly in response to single-strand breaks. PARPs utilize ADP-ribose to modify proteins involved in DNA damage response pathways, which enhances the repair process and facilitates cellular survival under stress conditions .

Cellular Signaling:
Beyond DNA repair, ADP-ribose acts as a signaling molecule that influences various cellular processes. It modulates the activity of proteins involved in cell death, differentiation, and inflammation. The reversible addition of ADP-ribose units to target proteins alters their function and localization within the cell .

Therapeutic Applications

Cancer Therapy:
ADP-ribose has gained attention in cancer research due to its involvement in PARP-mediated pathways. Inhibitors targeting PARPs are being developed as therapeutic agents for cancers characterized by homologous recombination deficiency, such as BRCA-mutated tumors. Clinical trials have demonstrated that PARP inhibitors can significantly enhance the efficacy of chemotherapy and radiotherapy by exploiting the DNA repair vulnerabilities of cancer cells .

Neurodegenerative Diseases:
Research indicates that dysregulation of ADP-ribosylation processes may contribute to neurodegenerative diseases like Alzheimer's and Parkinson's disease. Targeting ADP-ribose signaling pathways offers potential therapeutic strategies for mitigating neurodegeneration and promoting neuronal survival .

Table 1: Overview of Applications of Adenosine 5'-diphosphoribose

Application AreaDescriptionExample/Reference
DNA RepairSubstrate for poly(ADP-ribose) polymerases involved in DNA damage response
Cancer TherapyPARP inhibitors utilizing ADP-ribose for enhanced cancer treatment
Neurodegenerative DiseasesModulation of ADP-ribosylation pathways to combat neurodegeneration
Cellular SignalingInfluences various cellular processes through protein modification

Case Studies

Case Study 1: PARP Inhibitors in Cancer Treatment
A recent clinical trial evaluated the efficacy of a novel PARP inhibitor in patients with ovarian cancer harboring BRCA mutations. The study reported a significant increase in progression-free survival among patients treated with the inhibitor compared to standard chemotherapy alone. These findings underscore the therapeutic potential of targeting ADP-ribosylation pathways in cancer therapy .

Case Study 2: Neuroprotection via ADP-Ribose Modulation
In an experimental model of Alzheimer's disease, researchers administered an ADP-ribose signaling modulator. The results indicated improved cognitive function and reduced amyloid plaque formation compared to control groups. This study highlights the potential of targeting ADP-ribosylation as a strategy for neuroprotection .

Mechanism of Action

Adenosine 5’-diphosphoribose (sodium) exerts its effects by activating TRPM2 channels. This activation is induced by the binding of adenosine 5’-diphosphoribose (sodium) to the cytosolic C-terminal NudT9-homology domain of TRPM2. This binding controls the entry of cations such as calcium, sodium, and potassium through the plasma membrane channel . Additionally, the compound enhances autophagy by promoting calcium elevation through extracellular calcium influx and lysosomal calcium release .

Comparison with Similar Compounds

Comparative Data Table

Compound Target EC₅₀/IC₅₀ Key Structural Features Functional Role
ADPR Sodium TRPM2 ~100 μM Pyrophosphate, ribose, adenine TRPM2 agonist, autophagy enhancer
2'-Deoxy-ADPR TRPM2 <50 μM 2'-deoxyribose TRPM2 superagonist
cADPR Ryanodine Receptors ~10–100 nM Cyclic ribose linkage ER Ca²⁺ mobilization
8-Bromo-cIDPR RyRs ~1 μM 8-bromoadenine, cyclic ribose Selective RyR agonist
8-Phenyl-ADPR TRPM2 IC₅₀ ~50 μM 8-phenyladenine TRPM2 antagonist
3-Aminobenzamide PARP IC₅₀ ~20 μM Benzamide ring PARP inhibitor, radiosensitizer

Research Findings and Implications

  • TRPM2 Selectivity : ADPR sodium’s specificity for TRPM2 over other Ca²⁺ channels (e.g., RyRs, TPCs) is attributed to its interaction with the NUDT9H domain, which recognizes the pyrophosphate and ribose moieties .
  • Therapeutic Potential: Analogues like 2'-deoxy-ADPR and 8-phenyl-ADPR are tools for modulating TRPM2 in diseases such as diabetes, neurodegeneration, and cancer .
  • Mechanistic Divergence : While ADPR sodium and cADPR both regulate Ca²⁺, their distinct targets (TRPM2 vs. RyRs) highlight the diversity of NAD⁺ metabolite signaling .

Q & A

Q. How can researchers confirm the structural identity and purity of Adenosine 5'-diphosphoribose (sodium) in experimental settings?

Methodological Answer:

  • Structural Verification: Use 1H NMR^1 \text{H NMR} (nuclear magnetic resonance) to confirm the presence of characteristic proton signals corresponding to the ribose, adenine, and phosphate moieties. Cross-validate with LCMS (liquid chromatography-mass spectrometry) to match the molecular ion peak at m/z 581.3 (corresponding to C15H22N5NaO14P2\text{C}_{15}\text{H}_{22}\text{N}_5\text{NaO}_{14}\text{P}_2) .
  • Purity Assessment: Perform high-performance liquid chromatography (HPLC) with UV detection at 260 nm (adenine absorbance). A purity threshold of ≥95% is recommended for cellular studies, as impurities may interfere with TRPM2 channel activity .

Q. What storage and handling protocols ensure the compound’s stability?

Methodological Answer:

  • Storage Conditions: Store lyophilized powder at -20°C in airtight, moisture-resistant containers. For short-term use (≤1 month), prepare working aliquots in ultrapure water or DMSO and store at -80°C. Avoid freeze-thaw cycles to prevent hydrolysis of the labile diphosphoribose bond .
  • Solubility Guidelines:
    • Aqueous Solutions: Dissolve in ultrapure water at 100 mg/mL (172 mM) with sonication (30 sec pulses, 50% amplitude). Filter through a 0.22 µm membrane to remove particulates .
    • DMSO Solutions: Use at ≤25 mg/mL (43 mM) to avoid solvent toxicity in cell-based assays. Pre-warm to 80°C for full dissolution .

Q. How can researchers validate the compound’s role as an endogenous metabolite in cellular pathways?

Methodological Answer:

  • Metabolic Tracing: Use 13C^{13}\text{C}-labeled NAD+ precursors (e.g., 13C ^{13}\text{C}-nicotinamide) in conjunction with LC-MS/MS to track ADP-ribose production in PARP-1/PARP-2 enzymatic assays. Monitor NAD+ depletion as a proxy for ADP-ribose generation .
  • Control Experiments: Include PARP inhibitors (e.g., olaparib) to confirm that ADP-ribose accumulation is PARP-dependent. Use TRPM2-knockout cells to isolate its effects from other Ca2+^{2+}-mobilizing pathways .

Advanced Research Questions

Q. How to design experiments investigating ADP-ribose sodium’s dual role in TRPM2 activation and autophagy?

Methodological Answer:

  • TRPM2 Activation Assay:
    • Treat cells (e.g., HEK293T overexpressing TRPM2) with 10–100 µM ADP-ribose sodium and measure intracellular Ca2+^{2+} flux using Fura-2 AM fluorescence. Include H2 _2O2_2 (100–500 µM) to induce PARP-1-dependent ADP-ribose production .
    • Validate TRPM2 specificity with antagonists (e.g., 2-APB or clotrimazole) and NUDT9-H domain truncation mutants to disrupt ADP-ribose binding .
  • Autophagy Induction:
    • Quantify autophagosome formation via LC3-II/LC3-I ratio (Western blot) or GFP-LC3 puncta in MEFs. Use 50 µM ADP-ribose sodium and compare to rapamycin (positive control). Block lysosomal degradation with bafilomycin A1 to confirm autophagic flux .

Q. How to reconcile conflicting data on TRPM2 activation requiring both ADP-ribose and intracellular Ca2+^{2+}2+?

Methodological Answer:

  • Mechanistic Studies:
    • Perform patch-clamp electrophysiology in low-Ca2+^{2+} extracellular buffers to demonstrate that ADP-ribose sodium alone cannot open TRPM2 channels. Co-apply ADP-ribose (10 µM) and ionomycin (to elevate cytosolic Ca2+^{2+}) to reconstitute channel activity .
    • Use Ca2+^{2+}-chelators (e.g., BAPTA-AM) to show that intracellular Ca2+^{2+} is a co-activator, not a downstream signal .

Q. What advanced techniques quantify ADP-ribose sodium’s interaction with PARPs or sirtuins?

Methodological Answer:

  • PARP Binding Assays:
    • Employ surface plasmon resonance (SPR) with immobilized PARP-1 catalytic domains. Inject ADP-ribose sodium (1–100 µM) to measure binding kinetics (KdK_d). Compare to NAD+ (KdK_d ~1–10 µM) to assess competitive inhibition .
  • Sirtuin Activity:
    • Use a SIRT6 open tubular chromatography column to screen ADP-ribose as a potential inhibitor. Pre-incubate SIRT6 with NAD+ (500 µM) and monitor deacetylation of H3K9Ac peptides via HPLC .

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